molecular formula C8H4F2O3 B13600384 2-(2,3-Difluorophenyl)-2-oxoacetic acid

2-(2,3-Difluorophenyl)-2-oxoacetic acid

Cat. No.: B13600384
M. Wt: 186.11 g/mol
InChI Key: LPBPHTMEMPQWIR-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-2-oxoacetic acid is an aromatic α-keto acid characterized by a phenyl ring substituted with fluorine atoms at the 2- and 3-positions and a reactive oxoacetic acid group (-COCOOH). The compound’s molecular formula is C₈H₄F₂O₃, with an estimated molecular weight of 186.11 g/mol (similar to 2-(2,5-difluorophenyl)-2-oxoacetic acid, ). Fluorine substitution at the 2- and 3-positions likely influences its acidity, solubility, and reactivity in synthetic applications, such as in the formation of hydrazones or coordination complexes .

Properties

Molecular Formula

C8H4F2O3

Molecular Weight

186.11 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H4F2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H,(H,12,13)

InChI Key

LPBPHTMEMPQWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-oxoacetic acid typically involves the reaction of o-difluorobenzene with organolithium reagents to form o-difluorobenzene lithium. This intermediate then reacts with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield the desired product .

Industrial Production Methods

The industrial preparation method for this compound follows a similar route, with an emphasis on optimizing reaction conditions for large-scale production. The process involves maintaining low temperatures during the initial reaction steps and ensuring efficient purification techniques to achieve high product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,3-Difluorophenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(2,3-difluorophenyl)-2-oxoacetic acid with its isomers and functional analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Fluorine Positions pKa (Predicted) Synthesis Yield (Reported)
This compound C₈H₄F₂O₃ 186.11 (estimated) Not explicitly found 2,3 ~2.7–3.0* Not reported
2-(2,4-Difluorophenyl)-2-oxoacetic acid C₈H₄F₂O₃ 186.11 678556-81-5 2,4 2.73 ± 0.40† 49% (via coupling reactions)
2-(3-Fluorophenyl)-2-oxoacetic acid C₈H₅FO₃ 184.12 79477-87-5 3 Not reported 58% (aromatic substitution)
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid C₈H₅F₂NO₃ 201.13 1018295-42-5 2,6 (amino group) 2.73 ± 0.40 Not reported

*Estimated based on analogues; †From 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid .

Key Observations:

  • Fluorine Position Effects: Electron-Withdrawing Effects: The 2,3-difluoro substitution likely enhances acidity compared to mono-fluoro derivatives (e.g., 3-fluoro or 4-fluoro) due to cumulative electron withdrawal, stabilizing the deprotonated form . Steric and Electronic Effects: 2,3-Difluoro substitution may hinder rotational freedom in the phenyl ring, affecting crystallinity and reactivity in metal coordination (cf. SHELX-refined structures in ).

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